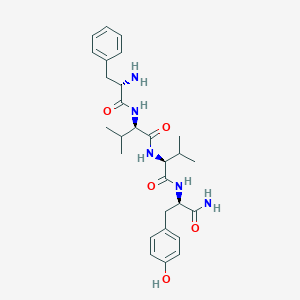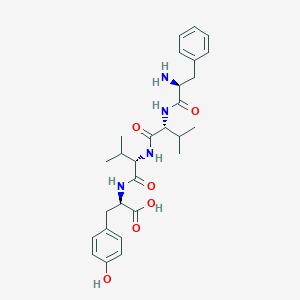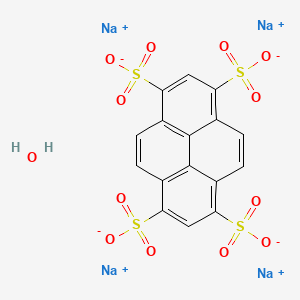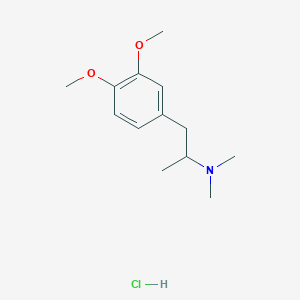
3,4-dimethoxy-N,N,alpha-trimethyl-benzeneethanamine, monohydrochloride
Übersicht
Beschreibung
N,N-Dimethyl-3,4-DMA (Hydrochlorid) ist eine chemische Verbindung, die als Amphetamin eingestuft wird. Es ist auch unter seinem formalen Namen 3,4-Dimethoxy-N,N,α-Trimethyl-benzeneethanamine, Monohydrochlorid bekannt. Diese Verbindung wird hauptsächlich als analytischer Referenzstandard in der forensischen Chemie und Toxikologie verwendet .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N,N-Dimethyl-3,4-DMA (Hydrochlorid) beinhaltet die Alkylierung von 3,4-Dimethoxyphenethylamin mit Dimethylsulfat oder Methyliodid unter basischen Bedingungen. Die Reaktion findet typischerweise in einem Lösungsmittel wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen statt .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für N,N-Dimethyl-3,4-DMA (Hydrochlorid) ähneln der Laborsynthese, werden aber an größere Mengen angepasst. Das Verfahren beinhaltet die gleiche Alkylierungsreaktion, jedoch mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann kristallisiert und gereinigt, um die gewünschte Qualität zu erreichen .
Chemische Reaktionsanalyse
Arten von Reaktionen
N,N-Dimethyl-3,4-DMA (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxid-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre primäre Aminform umwandeln.
Substitution: N,N-Dimethyl-3,4-DMA (Hydrochlorid) kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Stickstoffatom.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.
Substitution: Nukleophile wie Alkylhalogenide oder Acylchloride werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: N-Oxid-Derivate.
Reduktion: Primäre Amine.
Substitution: Verschiedene substituierte Amine, abhängig vom verwendeten Nukleophil.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-3,4-DMA (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its primary amine form.
Substitution: N,N-dimethyl-3,4-DMA (hydrochloride) can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-3,4-DMA (Hydrochlorid) hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als analytischer Referenzstandard in der Massenspektrometrie und anderen analytischen Techniken verwendet.
Biologie: Wird auf seine potenziellen Auswirkungen auf biologische Systeme untersucht, insbesondere im Zusammenhang mit der Neurotransmitteraktivität.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Modellverbindung für die Untersuchung amphetaminähnlicher Substanzen untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse verwendet.
Wirkmechanismus
Der Wirkungsmechanismus von N,N-Dimethyl-3,4-DMA (Hydrochlorid) beinhaltet seine Interaktion mit Neurotransmittersystemen im Gehirn. Es zielt hauptsächlich auf die Freisetzung und Wiederaufnahme von Monoaminen wie Dopamin, Noradrenalin und Serotonin ab. Diese Interaktion führt zu erhöhten Konzentrationen dieser Neurotransmitter im synaptischen Spalt, was zu stimulierenden Wirkungen führt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,4-Dimethoxyamphetamin (3,4-DMA): Ähnliche Struktur, aber ohne die N,N-Dimethylsubstitution.
N-(1,4-Dimethylpentyl)-3,4-DMA (Hydrochlorid): Ein weiteres Amphetamin-Derivat mit einer anderen Alkylsubstitution.
Einzigartigkeit
N,N-Dimethyl-3,4-DMA (Hydrochlorid) ist aufgrund seiner spezifischen N,N-Dimethylsubstitution einzigartig, die seine pharmakologischen Eigenschaften und Reaktivität beeinflusst. Diese Substitution macht es zu einer wertvollen Verbindung für die Untersuchung der Auswirkungen von Strukturmodifikationen auf amphetaminähnliche Substanzen .
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N,N-dimethylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-10(14(2)3)8-11-6-7-12(15-4)13(9-11)16-5;/h6-7,9-10H,8H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHCTXAFXBGENV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)N(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346014 | |
| Record name | 1-(3,4-Dimethoxyphenyl)-N,N-dimethylpropan-2-amine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70932-19-3 | |
| Record name | 3,4-Dimethoxydimethylamphetamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070932193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-Dimethoxyphenyl)-N,N-dimethylpropan-2-amine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIMETHOXYDIMETHYLAMPHETAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5336FH8ZEY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



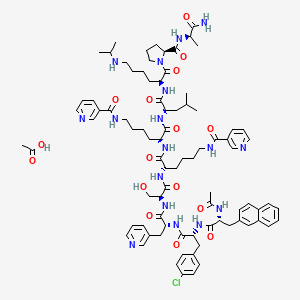



![(3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid](/img/structure/B3025825.png)
![6,7,8,9-tetrahydro-9-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-pyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3025826.png)
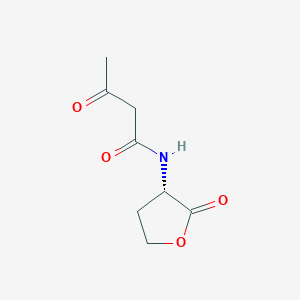
![2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride](/img/structure/B3025830.png)
